molecular formula C18H19FN2O3S B2773394 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 938946-80-6

2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2773394
CAS No.: 938946-80-6
M. Wt: 362.42
InChI Key: RFAYSZURUSLPJB-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure combining a 4-(4-fluorophenyl)piperazine moiety, a common pharmacophore in neuroactive compounds, linked via an oxoacetamide spacer to a 5-methylthiophene-2-carboxylate ester . The integration of these specific subunits suggests potential for interaction with various biological targets, particularly within the central nervous system. Piperazine derivatives are extensively studied for their affinity towards serotonin and dopamine receptors, while the thiophene carboxylate component can contribute to favorable pharmacokinetic properties and molecular diversity. This compound is provided as a high-purity material to support early-stage drug discovery efforts, including target identification, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for the development of novel bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-2-7-16(25-13)18(23)24-12-17(22)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAYSZURUSLPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the reaction of 4-(4-fluorophenyl)piperazine with 5-methylthiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-Oxoethyl 5-Methylthiophene-2-Carboxylate exhibit antidepressant-like effects. These compounds often target serotonin receptors and modulate neurotransmitter levels, enhancing mood and emotional stability.

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, the incorporation of the thiophene ring has been linked to improved cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. Its structural similarity to known antipsychotic agents indicates a possible mechanism involving dopamine receptor antagonism .

Case Studies

StudyObjectiveFindings
Antidepressant Effects Evaluate the efficacy of related compounds in animal modelsCompounds showed significant reduction in depressive behaviors in rodent models, correlating with increased serotonin levels .
Cytotoxicity Assay Assess anticancer activity against various cell linesThe compound exhibited IC50_{50} values lower than standard chemotherapeutics, indicating potent anticancer activity .
Neuropharmacological Study Investigate effects on neurotransmitter systemsDemonstrated modulation of dopamine and serotonin pathways, suggesting potential for treating mood disorders .

Mechanism of Action

The mechanism of action of 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE apart from similar compounds is its unique combination of a fluorophenyl-piperazine moiety with a thiophene ring. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group, an oxoethyl moiety, and a thiophene carboxylate. Its molecular formula is C18H20FN3O3SC_{18}H_{20}FN_3O_3S with a molecular weight of approximately 373.43 g/mol.

The primary biological activity of this compound is attributed to its interaction with various neurotransmitter systems and transporters. Notably, it has been shown to inhibit Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in nucleotide synthesis and adenosine regulation. This inhibition can lead to reduced uridine uptake in cells expressing ENT1 and ENT2, impacting cellular signaling pathways related to energy metabolism and neurotransmission.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects. For example, derivatives containing the piperazine moiety have been studied for their ability to modulate serotonin and dopamine receptors, which are critical in mood regulation .

Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may possess antimicrobial activity. The presence of the thiophene ring is often associated with enhanced biological activity against various bacterial strains, although specific data on this compound's efficacy is limited .

Case Studies

  • Inhibition of Tyrosinase : A related study on piperazine derivatives demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin synthesis. Compounds structurally similar to this compound showed IC50 values in the low micromolar range, indicating potential for treating hyperpigmentation disorders .
  • Neuropharmacological Studies : Another investigation focused on the neuropharmacological properties of piperazine derivatives revealed their potential as anxiolytics and antidepressants through modulation of serotonergic pathways .

Data Tables

Biological Activity Mechanism IC50 Values References
Tyrosinase InhibitionCompetitive inhibitionLow micromolar range
Neurotransmitter ModulationSerotonin/Dopamine receptor interactionNot specified
Antimicrobial ActivityDisruption of bacterial cell wallsTo be determined

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves coupling 5-methylthiophene-2-carboxylic acid with a piperazine derivative. A two-step procedure is recommended:

Esterification : React 5-methylthiophene-2-carboxylic acid with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethyl ester intermediate.

Piperazine Substitution : Replace the ethyl group with 4-(4-fluorophenyl)piperazine via nucleophilic acyl substitution, using a catalyst like HOBt/EDC in anhydrous dichloromethane .
Key Considerations : Optimize reaction temperature (40–60°C) and monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product .

Basic Question: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm the presence of the fluorophenyl (¹⁹F NMR, δ ~ -115 ppm) and thiophene (¹H NMR, δ 6.8–7.2 ppm) moieties .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
    Note : Compare data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Question: How can researchers investigate this compound’s interactions with serotonin or dopamine receptors?

Methodological Answer:

Computational Docking : Use Schrödinger Suite or AutoDock Vina to model binding affinities to 5-HT₁A or D₂ receptors, leveraging the compound’s piperazine scaffold .

In Vitro Assays :

  • Radioligand Binding : Compete with [³H]-spiperone in HEK293 cells expressing human receptors.
  • Functional Activity : Measure cAMP accumulation (for GPCRs) via ELISA .
    Data Contradiction Resolution : If results conflict (e.g., partial vs. full agonism), repeat assays under varying buffer conditions (pH, ion concentration) and validate with orthogonal methods (e.g., BRET assays) .

Advanced Question: What experimental designs are suitable for studying its metabolic stability in preclinical models?

Methodological Answer:
Adopt a split-plot design to minimize variability:

  • In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Include controls for CYP450 inhibition .
  • In Vivo : Administer to rodents (5 mg/kg IV/PO) and collect plasma at timed intervals. Use nonlinear regression (WinNonlin) to calculate pharmacokinetic parameters (t₁/₂, CL) .
    Advanced Tip : Cross-validate findings with hepatocyte models to account for phase II metabolism .

Advanced Question: How can researchers resolve contradictions in reported cytotoxicity data across cell lines?

Methodological Answer:

Meta-Analysis : Systematically compare studies for variables like cell passage number, culture media, and assay protocols (e.g., MTT vs. resazurin).

Dose-Response Refinement : Perform 10-point dose curves (1 nM–100 µM) in triplicate, using standardized cell lines (e.g., NCI-60 panel).

Mechanistic Follow-Up : Apply transcriptomics (RNA-seq) to identify off-target pathways or stress responses .
Key Reference : Use the OECD Guidance Document 129 for reproducibility frameworks .

Advanced Question: What methodologies assess environmental fate and biodegradation pathways?

Methodological Answer:

OECD 301F Test : Measure aerobic biodegradation in activated sludge, monitoring CO₂ evolution and parent compound depletion via GC-MS .

Photolysis Studies : Exclude to UV light (λ = 254 nm) in aqueous solution and identify photoproducts via high-resolution mass spectrometry.

Computational Modeling : Use EPI Suite to predict bioaccumulation (Log Kow) and ECOSAR for aquatic toxicity .

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